An In-depth Technical Guide on the Core Chemical Properties of 2-Methyl-1,3-benzoxazol-4-amine
An In-depth Technical Guide on the Core Chemical Properties of 2-Methyl-1,3-benzoxazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-Methyl-1,3-benzoxazol-4-amine. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document combines reported data from chemical databases with predicted values and comparative analysis of closely related compounds. All quantitative data is summarized in structured tables, and where available, experimental protocols are detailed.
Core Chemical Properties
2-Methyl-1,3-benzoxazol-4-amine is a heterocyclic aromatic compound. Its core structure consists of a benzene ring fused to a 2-methylated oxazole ring, with an amine group substituted at the 4-position of the benzoxazole moiety.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[1][2] |
| Molecular Weight | 148.16 g/mol | PubChem[1][2] |
| IUPAC Name | 2-methyl-1,3-benzoxazol-4-amine | PubChem[2] |
| CAS Number | 342897-54-5 | PubChem[2] |
| Canonical SMILES | CC1=NC2=C(C=CC=C2O1)N | PubChem[1][2] |
| InChI Key | OEULNBJKLTXMSN-UHFFFAOYSA-N | PubChem[1][2] |
| Predicted XLogP3 | 1.5 | PubChem[1][2] |
| Predicted Hydrogen Bond Donors | 1 | PubChem[1] |
| Predicted Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Predicted Rotatable Bond Count | 0 | PubChem[1] |
| Predicted Topological Polar Surface Area | 52.1 Ų | PubChem[1][2] |
Experimental Protocols
Proposed Synthesis of 2-Methyl-1,3-benzoxazol-4-amine
Reaction Scheme:
Methodology:
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Preparation of the Precursor: 2-Methyl-4H-3,1-benzoxazin-4-one can be synthesized by refluxing anthranilic acid with an excess of acetic anhydride.[3]
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Aminolysis: The synthesized 2-Methyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent, such as ethanol or pyridine.
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A source of ammonia, such as ammonium acetate, is added to the solution.[4]
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The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
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Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water, followed by filtration or extraction with an organic solvent.
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The crude product can be purified by recrystallization or column chromatography.
Spectral Data
No dedicated experimental spectra for 2-Methyl-1,3-benzoxazol-4-amine were found. The following sections provide predicted data and analysis based on related compounds.
Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts of 2-Methyl-1,3-benzoxazol-4-amine have been calculated.[1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 149.07094 | 125.9 |
| [M+Na]⁺ | 171.05288 | 137.4 |
| [M-H]⁻ | 147.05638 | 130.6 |
| [M+NH₄]⁺ | 166.09748 | 147.6 |
| [M+K]⁺ | 187.02682 | 135.7 |
Infrared (IR) Spectroscopy (Predicted)
The expected IR absorption bands for 2-Methyl-1,3-benzoxazol-4-amine are based on the characteristic frequencies of its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (amine) | 3400-3250 | Asymmetric and symmetric stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (methyl) | 2975-2860 | Stretching |
| C=N (oxazole) | 1650-1550 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| N-H (amine) | 1650-1580 | Bending |
| C-N (aromatic amine) | 1335-1250 | Stretching |
| C-O (oxazole) | 1270-1200 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Detailed experimental NMR data is unavailable. Predictions for ¹H and ¹³C NMR chemical shifts can be estimated based on the analysis of similar benzoxazole structures.
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¹H NMR: Protons on the aromatic ring are expected in the range of δ 6.5-8.0 ppm. The methyl protons would likely appear as a singlet around δ 2.5 ppm. The amine protons would show a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: Aromatic carbons are expected in the region of δ 110-150 ppm. The methyl carbon would likely appear around δ 15-25 ppm. The C2 carbon of the oxazole ring would be significantly downfield.
Biological Activity
Specific studies on the biological activity of 2-Methyl-1,3-benzoxazol-4-amine have not been identified. However, the benzoxazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[5][6]
Potential Antimicrobial Activity
Benzoxazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[5][6][7] These compounds are known to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action for some benzoxazole-based antimicrobials has been linked to the inhibition of DNA gyrase.[6] Therefore, 2-Methyl-1,3-benzoxazol-4-amine could be a candidate for antimicrobial screening.
Potential Anticancer Activity
Numerous benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] Their anticancer activity is often attributed to the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase. Given the prevalence of this activity within the benzoxazole class, 2-Methyl-1,3-benzoxazol-4-amine could be evaluated for its cytotoxic potential.
Potential Enzyme Inhibition
Derivatives of 2-methylbenzoxazole have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B.[9] MAO inhibitors are used in the treatment of neurodegenerative and neuropsychiatric disorders. The structural similarity of 2-Methyl-1,3-benzoxazol-4-amine to these known inhibitors suggests it could be a candidate for MAO inhibition studies.
Experimental and logical Workflows
The following diagram illustrates a general workflow for the synthesis and characterization of 2-Methyl-1,3-benzoxazol-4-amine, followed by screening for potential biological activities.
Conclusion
2-Methyl-1,3-benzoxazol-4-amine is a compound with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While experimental data for this specific molecule is scarce, its structural relationship to a broad class of biologically active benzoxazoles suggests that it may possess interesting pharmacological properties. The proposed synthetic route offers a viable starting point for its preparation, which would enable detailed characterization and biological evaluation. Further research is warranted to fully elucidate the chemical and biological profile of this compound.
References
- 1. PubChemLite - 2-methyl-1,3-benzoxazol-4-amine (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 2. 2-Methyl-1,3-benzoxazol-4-amine | C8H8N2O | CID 10606897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [chiet.edu.eg]
- 5. questjournals.org [questjournals.org]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
